molecular formula C26H18N2O2 B13149763 1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione CAS No. 88653-18-3

1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione

Cat. No.: B13149763
CAS No.: 88653-18-3
M. Wt: 390.4 g/mol
InChI Key: HIGZGUFHIDJASU-UHFFFAOYSA-N
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Description

1-Amino-4-[([1,1’-biphenyl]-4-yl)amino]anthracene-9,10-dione is a complex organic compound that belongs to the class of anthracene derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-[([1,1’-biphenyl]-4-yl)amino]anthracene-9,10-dione typically involves multiple steps, starting with the preparation of the anthracene-9,10-dione core. One common method involves the reaction of 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione with a series of alkylamines . This reaction is followed by oxidation to yield the corresponding 1,4-bis(alkylamino)-5,8-dichloroanthracene-9,10-dione. Subsequent reactions with ethanethiol or thiophenol produce the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, such as gas-phase oxidation or liquid-phase oxidation. These methods typically use catalysts like vanadium pentoxide (V2O5) and involve precise control of reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-[([1,1’-biphenyl]-4-yl)amino]anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted anthracene derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 1-Amino-4-[([1,1’-biphenyl]-4-yl)amino]anthracene-9,10-dione involves its interaction with cellular targets, leading to various biological effects. The compound can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells . Additionally, it can generate reactive oxygen species (ROS), contributing to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-4-[([1,1’-biphenyl]-4-yl)amino]anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its biphenyl group enhances its ability to interact with biological targets, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

88653-18-3

Molecular Formula

C26H18N2O2

Molecular Weight

390.4 g/mol

IUPAC Name

1-amino-4-(4-phenylanilino)anthracene-9,10-dione

InChI

InChI=1S/C26H18N2O2/c27-21-14-15-22(24-23(21)25(29)19-8-4-5-9-20(19)26(24)30)28-18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-15,28H,27H2

InChI Key

HIGZGUFHIDJASU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=C4C(=C(C=C3)N)C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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